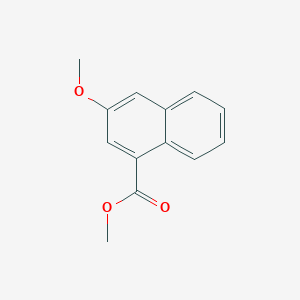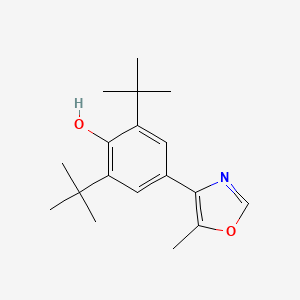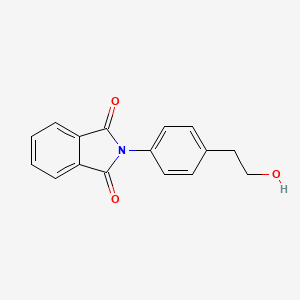![molecular formula C13H11NO B8480810 3,4-dihydrobenz[h]isoquinolin-1(2H)-one](/img/structure/B8480810.png)
3,4-dihydrobenz[h]isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydrobenz[h]isoquinolin-1(2H)-one: is a heterocyclic organic compound that belongs to the isoquinolinone family. This compound is characterized by a fused benzene and isoquinoline ring system, which imparts unique chemical and biological properties. It is often used as a scaffold in medicinal chemistry due to its potential pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydrobenz[h]isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the Castagnoli-Cushman reaction , which is a cyclization reaction between an imine and an anhydride . Another method includes the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these methods are generally mild, allowing for good yields of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-dihydrobenz[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline analogues.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include trifluoromethanesulfonic anhydride and 2-chloropyridine .
Reduction: Reducing agents such as or are often used.
Substitution: Alkyl halides are commonly used for N-alkylation reactions.
Major Products:
Oxidation: Isoquinoline analogues.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkylated 3,4-dihydroisoquinolinone derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-dihydrobenz[h]isoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,4-dihydrobenz[h]isoquinolin-1(2H)-one involves its interaction with biological membranes and enzymes. For instance, derivatives of this compound have been shown to disrupt the biological membrane systems of certain pathogens, leading to their antimicrobial effects . The molecular targets and pathways involved include the inhibition of specific enzymes and modulation of receptor activities.
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dihydroisoquinolin-1(2H)-one
- 1,2,3,4-Tetrahydroisoquinolin-1-one
- Isoquinoline-1,3(2H,4H)-dione
Comparison: 3,4-dihydrobenz[h]isoquinolin-1(2H)-one is unique due to its fused benzene and isoquinoline ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher potency in biological assays and greater stability under various reaction conditions .
Eigenschaften
Molekularformel |
C13H11NO |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
3,4-dihydro-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C13H11NO/c15-13-12-10(7-8-14-13)6-5-9-3-1-2-4-11(9)12/h1-6H,7-8H2,(H,14,15) |
InChI-Schlüssel |
ZEESLHGIDIWIEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C2=C1C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
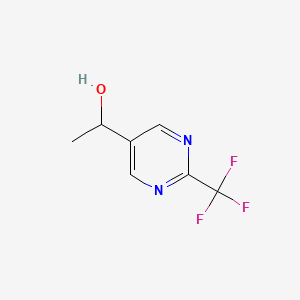
![3-[4-(Pyridin-4-ylmethoxy)-phenyl]-propionic acid methyl ester](/img/structure/B8480739.png)
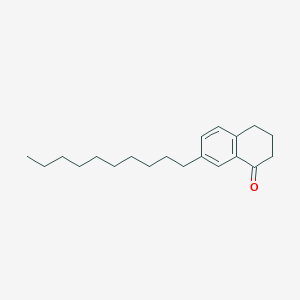
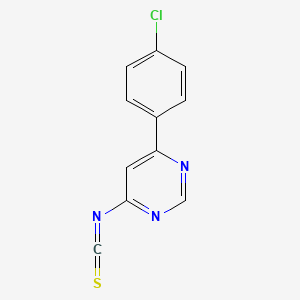
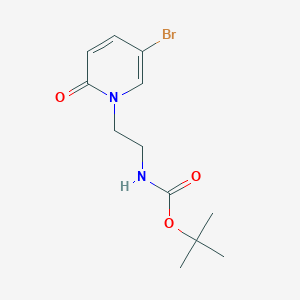
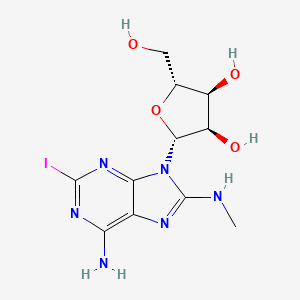
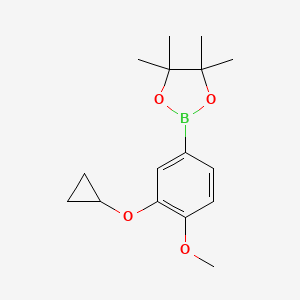
![6-Fluoro-3-methylsulfanyl-imidazo[1,5-a]pyridine](/img/structure/B8480775.png)
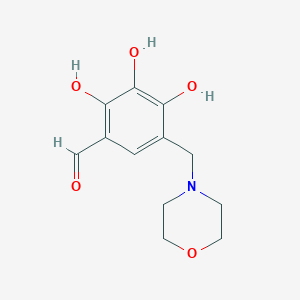
![N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]glycinamide](/img/structure/B8480782.png)
